Aluminum metaphosphate, Al2O3 19.4%, P2O5 78.9%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aluminum metaphosphate is a chemical compound used in a variety of applications. It is a constituent of glazes, enamels, glasses, and is used as a high-temperature insulating cement . It also finds use as molecular sieves .

Physical And Chemical Properties Analysis

Aluminum metaphosphate is a white powder . It is insoluble in water . The compound has a density of 2.779 g/mL . The formula weight is 263.9 .Scientific Research Applications

Adsorbent for Phosphorus Removal

Aluminum compounds, including aluminum metaphosphate, have been studied for their phosphorus adsorption capabilities, especially in the context of water treatment. The use of alum sludge, a byproduct of water treatment processes involving aluminum sulfate, as an adsorbent for phosphorus removal, showcases the potential for recycling and environmental sustainability (N. Muisa et al., 2020).

Binding and Coating of Materials

Acid aluminum phosphate solutions have demonstrated effectiveness in binding fibrous or particulate materials, creating porous ceramic articles through wet forming followed by heat treatment. This application underlines the compound's role in material science, particularly in the fabrication of ceramic articles with controlled porosity and improved mechanical properties (D. Chung, 2003).

Mitigating Aluminum Toxicity in Plants

Research into the interaction between phosphorus (P) and aluminum (Al) in acidic soils highlights the critical role of mineral nutrition in alleviating Al toxicity in plants. This interplay is crucial for improving crop resilience and productivity on acidic soils, where aluminum toxicity can significantly impede growth (M. Rahman et al., 2018).

Aluminum-Nitrogen Interactions in Soil-Plant Systems

The complex interactions between aluminum and nitrogen within soil-plant systems illustrate the broader ecological implications of aluminum compounds in agriculture. Understanding these interactions is essential for developing strategies to enhance plant growth and nutrient uptake in environments affected by aluminum toxicity (X. Zhao, R. Shen, 2018).

Neurodegenerative Diseases and Aluminum Toxicity

Studies on the neurotoxic effects of aluminum shed light on the potential health risks associated with exposure to aluminum compounds, including aluminum metaphosphate. Research exploring the linkage between aluminum exposure and neurodegenerative diseases such as Alzheimer's and Parkinson's underscores the importance of understanding the biological impacts of aluminum compounds (S. Maya et al., 2016).

Safety and Hazards

Aluminum metaphosphate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Target of Action

Aluminum metaphosphate, also known as MFCD00075314, is primarily used in the manufacturing industry rather than in biological systems. Its primary targets are therefore materials such as glazes, enamels, and glasses .

Mode of Action

The compound interacts with these materials by serving as a constituent in their formation. It contributes to the properties of these materials, such as their hardness, durability, and resistance to heat .

Result of Action

When used in the production of glazes, enamels, and glasses, Aluminum metaphosphate contributes to the final product’s properties. For example, it can enhance the product’s resistance to heat, making it suitable for use in high-temperature environments . It is also used as a high-temperature insulating cement .

Action Environment

The efficacy and stability of Aluminum metaphosphate are influenced by various environmental factors. For instance, the compound’s effectiveness as a constituent in glazes, enamels, and glasses can be affected by the temperature and pressure conditions during the manufacturing process. The compound is also used as molecular sieves .

properties

InChI |

InChI=1S/Al.3HO3P/c;3*1-4(2)3/h;3*(H,1,2,3)/q+3;;;/p-3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAHRLDIUIPTCJ-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

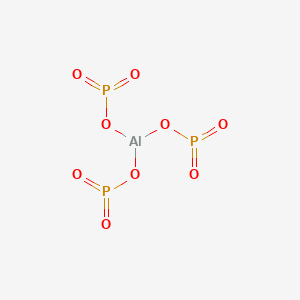

O=P(=O)O[Al](OP(=O)=O)OP(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlO9P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6286155.png)